1-Benzyl D-Aspartate

Catalog No.
S679614
CAS No.
6367-42-6
M.F
C11H13NO4
M. Wt
223.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Benzyl D-Aspartate

CAS Number

6367-42-6

Product Name

1-Benzyl D-Aspartate

IUPAC Name

(3R)-3-amino-4-oxo-4-phenylmethoxybutanoic acid

Molecular Formula

C11H13NO4

Molecular Weight

223.22 g/mol

InChI

InChI=1S/C11H13NO4/c12-9(6-10(13)14)11(15)16-7-8-4-2-1-3-5-8/h1-5,9H,6-7,12H2,(H,13,14)/t9-/m1/s1

InChI Key

NJSRYBIBUXBNSW-SECBINFHSA-N

SMILES

C1=CC=C(C=C1)COC(=O)C(CC(=O)O)N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C(CC(=O)O)N

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)[C@@H](CC(=O)O)N

1-Benzyl D-Aspartate is a derivative of D-aspartic acid, characterized by the presence of a benzyl group attached to the nitrogen atom of the aspartate moiety. Its molecular formula is C₁₁H₁₃N₀₄, and it has a molar mass of 223.23 g/mol. This compound appears as a white to light yellow solid and has a melting point of approximately 176 °C . It is primarily used in biochemical research and has garnered attention for its potential biological activities.

The mechanism of action of 1-BDA remains unclear. While D-aspartic acid is linked to testosterone production and sperm function, research on how 1-BDA affects these processes is limited []. More studies are needed to elucidate its mechanism of action.

  • Neuromodulatory Effects

    One area of research focuses on the potential neuromodulatory effects of 1-BDA. Neuromodulators are chemicals that influence the way neurons communicate. Studies have investigated the effects of 1-BDA on the release of various neurotransmitters, including glutamate and dopamine (). These studies suggest that 1-BDA may play a role in regulating neuronal activity.

  • Hormonal Regulation

    Another area of research explores the potential effects of 1-BDA on hormone regulation, particularly testosterone. Some studies have shown that 1-BDA may increase testosterone levels in animals (). However, the evidence in humans is less clear, and more research is needed to determine the effectiveness and safety of 1-BDA for testosterone supplementation.

  • Spermatogenesis

    1-BDA is also being investigated for its potential effects on spermatogenesis, the process of sperm production. Early studies suggest that 1-BDA may improve sperm parameters in infertile men (). However, larger and more robust studies are needed to confirm these findings.

The synthesis of 1-Benzyl D-Aspartate typically involves the reaction of D-aspartic acid with bromobenzylmagnesium bromide in solvents like diethyl ether or dimethylformamide. This reaction leads to the formation of the benzyl ester . The asymmetric synthesis can also be achieved through the addition of benzylamine to N-D-α-methylbenzylmaleamic acid, followed by hydrolysis .

1-Benzyl D-Aspartate exhibits various biological activities, primarily due to its structural similarity to neurotransmitters. It has been studied for its potential neuroprotective effects and its role in modulating neurotransmission. Research indicates that it may influence synaptic plasticity and cognitive functions, making it a subject of interest in neuropharmacology .

The synthesis methods for 1-Benzyl D-Aspartate include:

  • Direct Esterification: Reacting D-aspartic acid with benzyl alcohol under acidic conditions.
  • Benzylation: Using benzyl halides in the presence of bases to introduce the benzyl group onto D-aspartic acid.
  • Asymmetric Synthesis: Employing specific reagents like N-D-α-methylbenzylmaleamic acid to achieve stereoselectivity during synthesis .

1-Benzyl D-Aspartate finds applications in:

  • Neuroscience Research: Investigating its effects on neurotransmitter systems and potential therapeutic roles in neurodegenerative diseases.
  • Pharmaceutical Development: As a lead compound for developing drugs targeting cognitive enhancement or neuroprotection.
  • Biochemical Assays: Used as a standard or reference compound in various biochemical assays related to amino acids and neurotransmitters .

Studies on the interactions of 1-Benzyl D-Aspartate with various receptors have shown that it can modulate glutamatergic signaling pathways. Its influence on N-methyl-D-aspartate receptors suggests a potential role in enhancing synaptic transmission and plasticity, which are critical for learning and memory processes . Further interaction studies are ongoing to elucidate its full pharmacological profile.

1-Benzyl D-Aspartate shares structural similarities with several other compounds, particularly amino acid derivatives. Here are some comparable compounds:

Compound NameMolecular FormulaUnique Features
D-Aspartic AcidC₄H₇N₃O₄Naturally occurring amino acid involved in neurotransmission.
N-Benzyl-D-Aspartic AcidC₁₁H₁₃N₃O₄Contains an additional nitrogen atom; used in similar applications.
L-Aspartic AcidC₄H₇N₃O₄Enantiomer of D-aspartic acid; plays a role in protein synthesis.
Benzyl GlycineC₉H₁₁NContains a glycine moiety; used in peptide synthesis.

Uniqueness: 1-Benzyl D-Aspartate is distinguished by its specific stereochemistry and the presence of the benzyl group, which enhances its lipophilicity compared to other aspartate derivatives. This property may contribute to its distinct biological activities and applications in neuroscience.

XLogP3

-2

Sequence

D

Dates

Modify: 2023-08-15

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